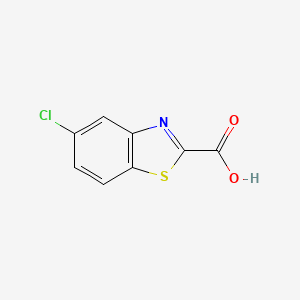

5-Chloro-1,3-benzothiazole-2-carboxylic acid

Overview

Description

5-Chloro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid can be achieved through several synthetic pathways. One common method involves the reaction of 2-mercaptoaniline with acid chlorides, followed by chlorination and carboxylation . Other synthetic routes include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to enhance yield and reduce reaction time. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

CBTCA serves as a versatile building block in organic synthesis. It is employed in the development of complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic pathways.

Table 1: Chemical Reactions Involving CBTCA

| Reaction Type | Products | Notes |

|---|---|---|

| Oxidation | 5-Chloro-1,3-benzothiazole-2-carboxylic acid | Key starting material for further synthesis |

| Reduction | 5-Chloro-1,3-benzothiazol-2-ylamine | Useful for modifying biological activity |

| Substitution | Various substituted benzothiazoles | Dependent on the nucleophile used |

Biological Applications

CBTCA has been investigated for its antimicrobial and antifungal properties. Studies have shown that it exhibits significant activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Activity

A study demonstrated that CBTCA was effective against both Gram-positive and Gram-negative bacteria. The presence of chlorine and carboxylic acid groups enhances its interaction with microbial enzymes, leading to inhibition of growth.

Medical Applications

Research has focused on the potential of CBTCA in drug development, particularly targeting bacterial and fungal infections. Its mechanism involves inhibiting key enzymes such as DNA gyrase and dihydroorotase, which are essential for microbial survival.

Table 2: Enzymatic Targets of CBTCA

| Enzyme | Role in Pathogen Survival | Impact of CBTCA |

|---|---|---|

| DNA Gyrase | DNA replication | Inhibition leads to cell death |

| Dihydroorotase | Pyrimidine biosynthesis | Disruption affects nucleic acid synthesis |

Industrial Applications

In the chemical industry, CBTCA is utilized in the production of dyes, pigments, and specialty chemicals. Its unique structure allows for modifications that can lead to enhanced properties in final products.

Pharmacokinetics and Safety Profile

Research indicates that derivatives of benzothiazole, including CBTCA, exhibit favorable pharmacokinetic profiles such as good bioavailability and absorption. However, specific data on CBTCA's pharmacokinetics remains limited.

Anticancer Potential

Recent studies have explored the anticancer properties of CBTCA derivatives. For example, compounds similar to CBTCA have shown antiproliferative effects against colon cancer cell lines like HCT116 and HT29.

Case Study: Anticancer Activity

A study evaluated several benzothiazole derivatives' effects on colon cancer cells, revealing that certain compounds exhibited significant activity at low concentrations. This suggests that CBTCA may also hold promise as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial growth and survival . The compound’s ability to interfere with these enzymes makes it a promising candidate for the development of new antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-1,3-benzothiazole-2-carboxylic acid include:

Benzothiazole: The parent compound without the chlorine and carboxylic acid substituents.

2-Mercaptobenzothiazole: A derivative with a thiol group at the 2-position.

5-Chloro-2-aminobenzothiazole: A derivative with an amino group at the 2-position.

Uniqueness

This compound is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and enhance its potential as a versatile building block in organic synthesis and medicinal chemistry .

Biological Activity

5-Chloro-1,3-benzothiazole-2-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 199.66 g/mol. The compound features a benzothiazole ring with a chlorine atom and a carboxylic acid group, which are critical for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

This compound primarily interacts with various enzymes that are crucial for cellular processes:

- Dihydroorotase : Involved in pyrimidine biosynthesis.

- DNA Gyrase : Essential for DNA replication.

- MurB : Plays a role in bacterial cell wall synthesis.

- Peptide Deformylase : Important for protein maturation.

- Aldose Reductase : Implicated in diabetic complications.

These interactions typically inhibit the function of these enzymes, leading to disrupted cellular processes such as DNA replication and cell division .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:

- Bacterial Activity : It has demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of some established antibiotics .

- Fungal Activity : The compound also shows antifungal properties against Candida albicans and Aspergillus niger, suggesting its potential as a broad-spectrum antimicrobial agent .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | < 10 | Significant |

| Bacillus cereus | < 10 | Significant |

| Candida albicans | > 50 | Moderate |

| Aspergillus niger | > 50 | Moderate |

Anticancer Activity

Recent studies have explored the anticancer potential of benzothiazole derivatives, including this compound. It has shown antiproliferative effects against various cancer cell lines:

- Colon Cancer : In vitro studies indicated significant activity against HCT116 and HT29 colon cancer cell lines at low concentrations. The compound's mechanism may involve the inhibition of specific kinases or other regulatory proteins involved in cell growth .

Case Studies

- Anticancer Study : A study evaluated the antiproliferative effects of benzothiazole derivatives on colon cancer cell lines. Results indicated that compounds within this class exhibited significant activity at low concentrations, suggesting that this compound could be further investigated as an anticancer agent.

- Antimicrobial Evaluation : A comprehensive evaluation demonstrated that derivatives of benzothiazoles possess both antibacterial and antifungal properties. The study highlighted the importance of chlorine substitution in enhancing antimicrobial activity .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution profiles. Benzothiazole derivatives are noted for their good bioavailability, making them suitable candidates for therapeutic development .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-Chloro-1,3-benzothiazole-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves condensation reactions using precursors like 5-chloro-1,3-benzothiazole derivatives. For example, sodium acetate-catalyzed reflux in acetic acid (3–5 hours) is a common approach, followed by recrystallization from DMF/acetic acid mixtures to purify the product . Characterization often includes IR spectroscopy (e.g., carbonyl stretch at ~1716 cm⁻¹) and ¹H NMR in CDCl₃ to resolve aromatic and alkyl proton signals .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700–1725 cm⁻¹) and benzothiazole ring vibrations .

- ¹H NMR : Aromatic protons appear as multiplet signals (δ ~7.0–8.5 ppm), while alkyl chains (if present) show characteristic splitting patterns (e.g., CH₃ at δ ~0.86 ppm) .

- Mass Spectrometry : Exact mass analysis (e.g., via HRMS) confirms molecular weight (e.g., C₈H₄ClNO₂S: exact mass ~233.95 g/mol) .

Q. What solvents and conditions are optimal for recrystallization?

- Methodological Answer : Polar aprotic solvents like DMF mixed with acetic acid (e.g., 1:1 ratio) are effective for recrystallization. Post-synthesis, the crude product is dissolved in hot solvent, filtered, and cooled slowly to yield high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Stoichiometric Control : Use a 10% excess of the formyl precursor (e.g., 3-formyl-indole derivatives) to drive the reaction to completion .

- Catalyst Screening : Test alternatives to sodium acetate (e.g., K₂CO₃ or triethylamine) to improve yield and reduce side reactions.

- In Situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate before by-product formation .

Q. What strategies are effective for quantifying trace amounts in biological matrices?

- Methodological Answer :

- Derivatization : Use N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) to enhance volatility for GC-MS analysis .

- Internal Standards : Isotope-labeled analogs (e.g., ¹³C or ²H variants) correct for matrix effects and instrument variability. Calibration curves are constructed using peak area ratios (analyte vs. internal standard) .

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges removes interfering biomolecules prior to analysis .

Q. How does this compound degrade under oxidative conditions?

- Methodological Answer : Analogous to chlorophenol degradation pathways, oxidative radicals (e.g., OH•) attack the benzothiazole ring, leading to intermediates like chlorinated triols and eventual ring-opening to carboxylic acids (e.g., maleic or oxalic acid). Kinetic studies using the Langmuir-Hinshelwood model can quantify degradation rates under UV/TiO₂ photocatalysis .

Q. What computational tools assist in structural and electronic analysis?

- Methodological Answer :

- Crystallography : SHELX software refines crystal structures, particularly for resolving hydrogen bonding or torsional angles in the carboxylic acid moiety .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA to correlate with reactivity in cross-coupling reactions .

Q. Tables for Key Data

Properties

IUPAC Name |

5-chloro-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCPBIKLIIUHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650160 | |

| Record name | 5-Chloro-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3507-53-7 | |

| Record name | 5-Chloro-2-benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3507-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3507-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.